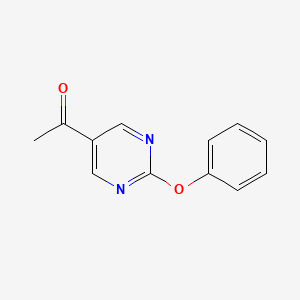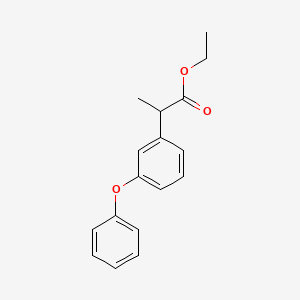
Fenoprofen Ethyl Ester
Descripción general
Descripción
Fenoprofen Ethyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is known for its unique structure, which includes a phenoxy group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-phenoxyphenyl)propionate typically involves the esterification of 3-phenoxybenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(3-phenoxyphenyl)propionate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of anhydrous ethanol and a strong acid catalyst is essential to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Fenoprofen Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: 3-phenoxybenzoic acid
Reduction: 3-phenoxybenzyl alcohol
Substitution: Various substituted phenoxy derivatives
Aplicaciones Científicas De Investigación
Fenoprofen Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug precursor.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-phenoxyphenyl)propionate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological pathways. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Fenoprofen Ethyl Ester can be compared with other esters such as ethyl benzoate and ethyl acetate. While all these compounds share the ester functional group, ethyl 2-(3-phenoxyphenyl)propionate is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties.
List of Similar Compounds
- Ethyl benzoate
- Ethyl acetate
- Methyl benzoate
- Methyl acetate
These compounds differ in their structural components, leading to variations in their chemical reactivity and applications.
Propiedades
Fórmula molecular |
C17H18O3 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
ethyl 2-(3-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C17H18O3/c1-3-19-17(18)13(2)14-8-7-11-16(12-14)20-15-9-5-4-6-10-15/h4-13H,3H2,1-2H3 |
Clave InChI |
HQZJBPTUMOZUAY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
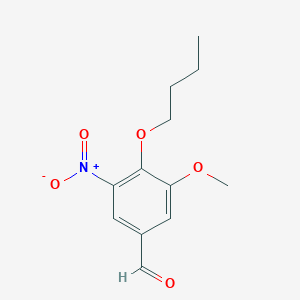
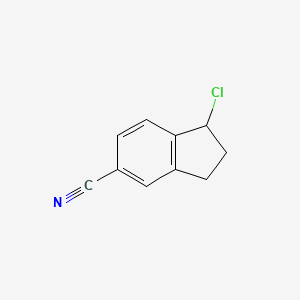
![3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B8450319.png)
![6-Benzyl-imidazo[1,5-d]-as-triazin-4(3H)-one](/img/structure/B8450322.png)
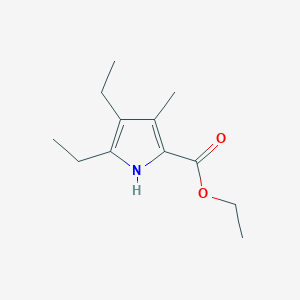
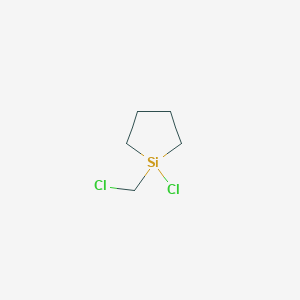
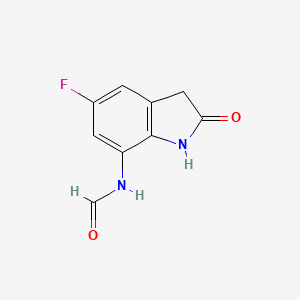
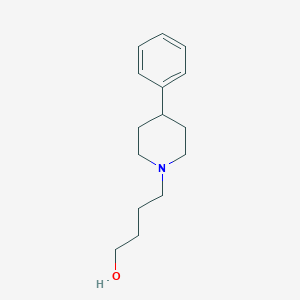
![4-[N-(4-Chloro-benzyl)-amino]-cyclohexanone](/img/structure/B8450353.png)
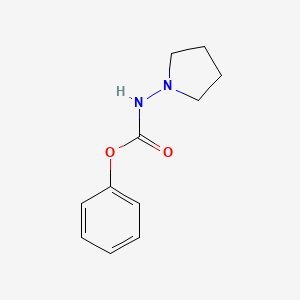

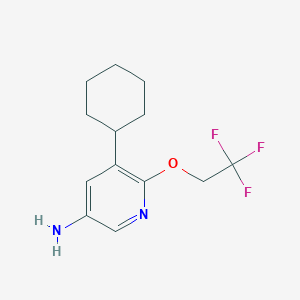
![Ethyl 3-[(thiophen-2-ylmethyl)(formyl)amino]propanoate](/img/structure/B8450390.png)
